Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate

説明

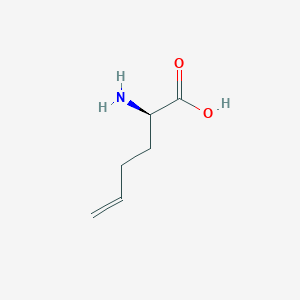

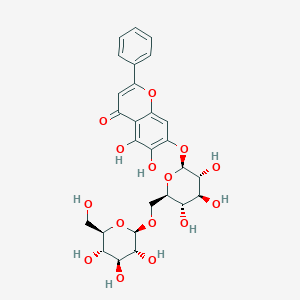

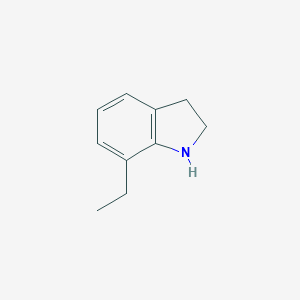

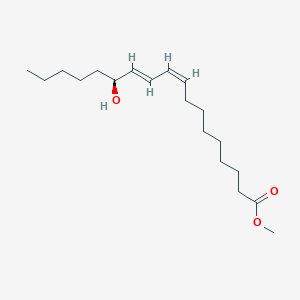

“Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate” is a chemical compound with the molecular formula C19H34O3 . It contains 55 bonds in total, including 21 non-H bonds, 3 multiple bonds, 15 rotatable bonds, 3 double bonds, 1 aliphatic ester, 1 hydroxyl group, and 1 secondary alcohol . It is a 15-lipoxygenase metabolite of linoleic acid produced in endothelial cells, leukocytes, and tumor cells.

Molecular Structure Analysis

The molecule consists of 34 Hydrogen atoms, 19 Carbon atoms, and 3 Oxygen atoms . The IUPAC name is methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate, and the SMILES string is CCCCCC(O)C=CC=CCCCCCCCC(=O)OC .

Physical And Chemical Properties Analysis

“Methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate” is an oil-like substance . It has a molecular weight of 310.47146 g/mol . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科学的研究の応用

Degradation of Phenylalanine

- Research shows that methyl 13-hydroxyoctadeca-9,11-dienoate, among other lipids, can degrade amino acids like phenylalanine through a Strecker-type mechanism. This suggests significant Strecker degradation of surrounding amino acids once lipid oxidation occurs (Zamora, Gallardo, & Hidalgo, 2008).

Catalysis with Iron(III) and Copper(II)

- The compound is transformed by FeCl3 dietherate into epoxy alcohols and chloroepoxides. In contrast, copper(II) trifluoromethanesulphonate efficiently converts it into hydroperoxy dioxolanes and dioxabicycloheptanes (Haynes & Vonwiller, 1990).

Isolation from Bombyx Mori Droppings

- This compound, among other hydroxy fatty acids, was isolated from Bombyx mori droppings, showcasing its presence in natural sources (Park et al., 2014).

Contribution to Acrylamide Formation

- Studies indicate that methyl 13-hydroxyoctadeca-9,11-dienoate, along with other lipid derivatives, potentially contributes to acrylamide formation in heated foodstuffs, highlighting its relevance in food chemistry (Zamora & Hidalgo, 2008).

Synthesis of Furanoid Esters

- The compound is used in the synthesis of furanoid esters from unsaturated fatty esters, illustrating its utility in organic synthesis (Jie & Lam, 1977).

Reactions with Nitrite Ions

- Research explores its reaction with nitrite ions under acidic conditions, leading to unusual nitrosative breakdown products. This study contributes to understanding lipid oxidation mechanisms (Napolitano et al., 2002).

Chemoenzymatic Synthesis

- The compound is synthesized using the hydroxynitrile lyase from Hevea brasiliensis, displaying its potential in enzyme-catalyzed reactions (Johnson & Griengl, 1997).

特性

IUPAC Name |

methyl (9Z,11E,13S)-13-hydroxyoctadeca-9,11-dienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-12-15-18(20)16-13-10-8-6-5-7-9-11-14-17-19(21)22-2/h8,10,13,16,18,20H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8-,16-13+/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLLPSSQZSZOA-QGWXGPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/C=C\CCCCCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

13(S)-HODE methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)